Methyl 3-chlorothiophene-2-carboxylate

Description

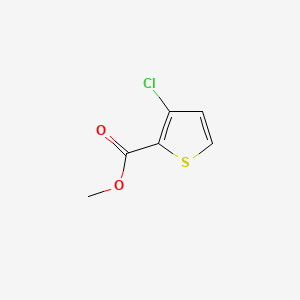

Chemical Identity and Structural Overview

Methyl 3-chlorothiophene-2-carboxylate possesses the molecular formula C₆H₅ClO₂S with a molecular weight of 176.62 grams per mole. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as this compound, reflecting its structural composition of a thiophene ring substituted with chlorine at position 3 and bearing a methyl ester group at position 2. The Chemical Abstracts Service registry number 88105-17-3 provides unique identification for this compound in chemical databases worldwide.

The structural architecture of this compound features a five-membered aromatic thiophene ring as the central scaffold. The thiophene core consists of four carbon atoms and one sulfur atom arranged in a planar configuration, maintaining aromaticity through delocalized pi electrons. The chlorine substituent at position 3 introduces electron-withdrawing characteristics, while the methyl ester functionality at position 2 provides both steric and electronic influences on the molecule's reactivity profile. The compound's Standard International Chemical Identifier representation is InChI=1S/C6H5ClO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3, and its simplified molecular input line entry system notation is COC(=O)C1=C(C=CS1)Cl.

Physical characterization reveals that this compound typically appears as a solid at room temperature with a melting point ranging from 37 to 38 degrees Celsius. The compound exhibits a boiling point between 72 and 74 degrees Celsius at reduced pressure (0.2 millimeters of mercury). Its solubility profile indicates low water solubility consistent with organic compounds containing non-polar groups, while demonstrating good solubility in common organic solvents including ethanol and dichloromethane. Mass spectrometric analysis provides collision cross section data for various adduct forms, with the protonated molecular ion showing a predicted collision cross section of 132.2 square angstroms.

Historical Context in Organic Chemistry

The historical development of this compound is intrinsically linked to the broader discovery and understanding of thiophene chemistry, which began with Viktor Meyer's accidental discovery of thiophene in 1882. Meyer, a German chemist renowned for his contributions to both organic and inorganic chemistry, discovered thiophene as a contaminant in benzene during his investigation of color reactions involving isatin and sulfuric acid. This serendipitous discovery emerged when Meyer observed that the expected blue indophenin formation from isatin, sulfuric acid, and crude benzene failed to occur with purified benzene, leading him to isolate and identify thiophene as the responsible component.

The systematic development of thiophene derivative synthesis methodologies followed Meyer's initial discovery, with researchers recognizing the potential for structural modifications to enhance chemical properties and biological activities. The synthesis of thiophene carboxylic acids and their derivatives gained particular attention as chemists sought to exploit the electron-rich nature of the thiophene ring while introducing functional groups that could serve as synthetic handles for further elaboration. Historical synthetic approaches to thiophene-2-carboxylic acid derivatives involved oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene, providing foundational methodologies that influenced subsequent development of substituted variants.

The emergence of chlorinated thiophene derivatives, including this compound, represents a significant advancement in heterocyclic chemistry research. The introduction of halogen substituents on thiophene rings provided chemists with compounds exhibiting altered electronic properties and enhanced reactivity profiles suitable for cross-coupling reactions and other modern synthetic transformations. Research into thiophene carboxylate synthesis evolved to include novel methodologies such as the carbon tetrachloride-methanol-catalyst system reported for the direct formation of thiophene carboxylates from thiophene precursors.

Modern synthetic approaches to this compound have benefited from advances in understanding regioselectivity and reaction mechanisms. Contemporary research has demonstrated that thiophene derivatives bearing polar substituents undergo regioselective carboxylation reactions, with the carboxyl group typically inserting at the 5-position relative to existing substituents. These mechanistic insights have enabled more efficient synthetic routes and improved yields for complex thiophene derivatives.

Position in Thiophene Derivative Classification

This compound occupies a distinctive position within the comprehensive classification system of thiophene derivatives, representing the intersection of multiple structural and functional categories. Within the broader heterocyclic compound family, thiophene derivatives are classified based on substitution patterns, functional group types, and their positions relative to the sulfur heteroatom. The compound under examination belongs to the 2-thiophenecarboxylate ester family, characterized by carboxylate functionality at the 2-position adjacent to the sulfur atom.

The presence of the chlorine substituent at position 3 places this compound within the halogenated thiophene derivative subcategory. Halogenated thiophenes represent a crucial class of compounds due to their enhanced reactivity in cross-coupling reactions and their utility as synthetic intermediates for accessing more complex molecular architectures. The specific 3-chloro substitution pattern distinguishes this compound from other positional isomers, such as 5-chlorothiophene-2-carboxylate derivatives, which exhibit different electronic and steric properties due to the altered relationship between the halogen and carboxylate functionalities.

From a functional group perspective, this compound represents a multifunctional thiophene derivative combining ester, aromatic, and halogen functionalities within a single molecular framework. This combination provides multiple reactive sites for chemical transformations, positioning the compound as a versatile synthetic intermediate. The ester functionality can undergo hydrolysis, transesterification, or reduction reactions, while the chlorine substituent can participate in nucleophilic substitution or metal-catalyzed coupling reactions.

The compound's classification within medicinal chemistry contexts reveals its significance as a pharmaceutical building block. Thiophene derivatives have been ranked fourth in United States Food and Drug Administration drug approvals for small drug molecules, with approximately seven drug approvals over the last decade containing thiophene moieties. This statistical prominence underscores the importance of compounds like this compound as synthetic precursors to bioactive molecules.

| Classification Category | Specific Classification | Key Characteristics |

|---|---|---|

| Heterocyclic Family | Thiophene Derivative | Five-membered sulfur-containing aromatic ring |

| Functional Group | Carboxylate Ester | Methyl ester at 2-position |

| Substitution Pattern | 3-Halogenated | Chlorine at position 3 |

| Synthetic Utility | Multifunctional Intermediate | Multiple reactive sites |

| Pharmaceutical Relevance | Drug Building Block | Part of approved drug scaffold family |

Significance in Heterocyclic Chemistry Research

The research significance of this compound extends across multiple domains of heterocyclic chemistry, reflecting its utility as both a synthetic intermediate and a model compound for studying structure-activity relationships. Contemporary research in heterocyclic chemistry has increasingly focused on thiophene derivatives due to their unique electronic properties and their ability to serve as building blocks for advanced materials and pharmaceutical compounds. The specific structural features of this compound make it particularly valuable for investigating the effects of electron-withdrawing substituents on thiophene reactivity and for developing new synthetic methodologies.

In the realm of synthetic methodology development, this compound has served as a key substrate for advancing thiophene chemistry. The Fiesselmann thiophene synthesis has been successfully applied using this compound derivatives as starting materials, leading to the construction of thieno[3,2-b]thiophene derivatives through condensation reactions with methyl thioglycolate in the presence of potassium tert-butoxide. These transformations demonstrate the compound's utility in accessing complex polycyclic thiophene systems that find applications in organic electronics and materials science.

The compound's significance in materials science research stems from its potential role in the synthesis of conducting polymers and organic semiconductors. Thieno[3,2-b]thiophene-based polymers and small molecules derived from precursors like this compound have found applications as light-harvesting dyes for dye-sensitized solar cells, electron-donating materials for bulk heterojunction solar cells, and p-type semiconductors for organic field-effect transistors. The systematic modification of thiophene derivatives allows researchers to fine-tune electronic properties and optimize performance characteristics for specific applications.

Research into the biological activity of thiophene derivatives has revealed the potential pharmaceutical significance of compounds structurally related to this compound. Studies have demonstrated that 3-chlorothiophene-2-carboxylic acid, the hydrolysis product of the methyl ester, exhibits antibacterial properties against various bacterial strains and shows potential anticancer effects through metal complex formation. These findings suggest that this compound may serve as a precursor to bioactive compounds with therapeutic potential.

The compound's role in understanding heterocyclic chemistry fundamentals cannot be overstated. Its structural simplicity combined with multiple functional groups makes it an ideal model system for studying electronic effects, reactivity patterns, and structure-property relationships in thiophene chemistry. Research using this compound has contributed to the development of predictive models for thiophene reactivity and has informed the design of new synthetic strategies for accessing complex heterocyclic compounds.

Current research trends indicate growing interest in using this compound and related compounds for developing sustainable synthetic methodologies. Green chemistry approaches have been explored for the synthesis of thiophene carboxylates, including environmentally friendly oxidation systems and catalyst development. These efforts reflect the broader commitment within the chemical research community to develop more sustainable approaches to heterocyclic compound synthesis while maintaining high efficiency and selectivity standards.

Structure

2D Structure

Properties

IUPAC Name |

methyl 3-chlorothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKYYONTMGVPSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380565 | |

| Record name | methyl 3-chlorothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88105-17-3 | |

| Record name | methyl 3-chlorothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-chlorothiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chlorination of Thiophene Derivatives Followed by Esterification

One common approach starts with thiophene-2-carboxylic acid or its derivatives, which undergo chlorination to introduce the chlorine atom at the 3-position of the thiophene ring. This is typically achieved by reacting thiophene-2-carboxylic acid with chlorine gas in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out in an appropriate solvent system (water or organic solvents) under controlled temperature to avoid over-chlorination or decomposition.

After chlorination, the intermediate 3-chlorothiophene-2-carboxylic acid is esterified with methanol to yield this compound. This esterification can be catalyzed by acid and involves removal of water to drive the reaction forward. The product is then purified by crystallization, chromatography, or distillation to achieve the desired purity.

- Chlorination with chlorine gas and sulfuric acid catalyst

- Esterification with methanol under acidic conditions

- Purification by crystallization or chromatography

Use of 3-Chlorothiophene-2-formyl Chloride and Methanol

Another efficient method involves the reaction of 3-chlorothiophene-2-formyl chloride with methanol. The formyl chloride is highly reactive, allowing a relatively fast esterification reaction to form this compound.

- 3-Chlorothiophene-2-formyl chloride is prepared or obtained as a starting material.

- It is reacted with methanol under controlled conditions.

- Due to the high reactivity of formyl chloride, the reaction proceeds quickly.

- The product requires purification steps such as vacuum distillation and column chromatography to remove impurities and obtain high purity.

- Handling formyl chloride requires caution due to its high reactivity.

- This method is favored for its speed and efficiency but demands careful control and purification.

Condensation of 3-Chloro-2-halothiophene with Dimethyl Malonate

A more complex but selective synthetic route involves the condensation of 3-chloro-2-halothiophene with dimethyl malonate under alkaline catalysis.

- Alkali catalysts such as potassium carbonate or potassium tert-butoxide are used.

- The condensation reaction forms an intermediate which undergoes hydrolysis and decarboxylation steps.

- The final product, this compound, is obtained after these transformations.

- Raw materials are readily available.

- The method offers good selectivity.

- Commonly used in organic synthesis for heterocyclic esters.

Comparative Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Purification Techniques |

|---|---|---|---|---|---|

| Chlorination + Esterification | Thiophene-2-carboxylic acid | Chlorine gas, sulfuric acid, methanol | Acidic medium, controlled temp | Straightforward, scalable | Crystallization, chromatography |

| Formyl Chloride + Methanol | 3-Chlorothiophene-2-formyl chloride | Methanol | Mild, fast reaction | Fast, high reactivity | Vacuum distillation, chromatography |

| Condensation with Dimethyl Malonate | 3-Chloro-2-halothiophene, dimethyl malonate | Potassium carbonate or tert-butoxide | Alkaline catalysis, multi-step | Good selectivity, accessible raw materials | Hydrolysis, decarboxylation, chromatography |

| Grignard Reaction + Carbonation | 3-Chlorothiophene halide, Mg, CO2 | Ether solvents, acid | Reflux, inert atmosphere | Environmentally friendly, industrial scale | Acidification, esterification, crystallization |

Research Findings and Notes

- The chlorination method requires careful temperature control (typically below 15°C) to avoid side reactions and ensure selective chlorination at the 3-position.

- The formyl chloride route is efficient but requires handling of reactive intermediates, necessitating safety precautions.

- The condensation method, while more complex, is favored for its selectivity and use of readily available reagents.

- Grignard-based methods are well-established for thiophene carboxylic acid derivatives and can be adapted for chlorinated analogs, offering an environmentally benign approach.

- Purification is critical in all methods to achieve high purity, often involving multiple steps such as extraction, drying, distillation, and chromatography.

- Solvents such as tetrahydrofuran, ethyl acetate, and ethers are commonly used depending on the reaction step.

- Acidification steps typically use concentrated hydrochloric acid to adjust pH and isolate the carboxylic acid intermediate before esterification.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chlorothiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthetic Chemistry

Methyl 3-chlorothiophene-2-carboxylate serves as a key intermediate in the synthesis of various organic compounds. Its reactivity allows it to undergo multiple transformations, making it useful in the development of new drugs and agrochemicals.

Key Reactions:

- Nucleophilic Substitution : The chlorine atom can be replaced by various nucleophiles, leading to the synthesis of diverse derivatives.

- Coupling Reactions : It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecular architectures.

Pharmaceutical Applications

Research has indicated that this compound exhibits potential biological activities, particularly in anticancer research.

Case Study: Antitumor Activity

A study demonstrated that derivatives of this compound showed significant antitumor effects against the MDA-MB-231 breast cancer cell line. The compound reduced cell proliferation and tumor size in vivo using the chick chorioallantoic membrane model, suggesting its potential as a therapeutic agent .

Agrochemical Applications

In agriculture, this compound can be utilized in the formulation of pesticides and herbicides. Its ability to enhance crop protection while minimizing environmental impact makes it a valuable component in sustainable agriculture.

Example:

- Eco-friendly Pesticides : Research has explored its use in developing pesticides that target specific pests while being less harmful to beneficial organisms.

Material Science

This compound plays a significant role in material science, particularly in the development of conductive polymers and organic semiconductors.

Applications:

- Organic Light-emitting Diodes (OLEDs) : this compound is used as a building block for materials that exhibit desirable electronic properties essential for OLED technology.

- Conductive Polymers : It contributes to the synthesis of polymers with enhanced electrical conductivity for various electronic applications.

Data Table: Overview of Applications

Mechanism of Action

The mechanism of action of methyl 3-chlorothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Reactivity and Functional Group Analysis

- Halogen Substitution :

- Acid vs. Ester :

Challenges and Limitations

- Solubility Issues: this compound has poor solubility in common solvents like ethanol, complicating large-scale palladium-catalyzed reactions .

- Safety Considerations : Classified as an irritant (R36/37/38), requiring careful handling .

Biological Activity

Overview

Methyl 3-chlorothiophene-2-carboxylate is a thiophene derivative with the molecular formula . This compound has gained attention in various fields, particularly in medicinal chemistry, due to its potential biological activities including antimicrobial , anti-inflammatory , and anticancer properties . This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound features a five-membered aromatic ring containing sulfur, which contributes to its unique chemical reactivity. The presence of the chlorine atom at the 3-position enhances its biological activity by facilitating interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : This compound has shown significant activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

- Anti-inflammatory Properties : Research indicates that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various cellular models.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression.

Antimicrobial Activity

A study evaluating the antimicrobial properties of this compound revealed:

- Minimum Inhibitory Concentration (MIC) values against various pathogens, indicating effective antibacterial activity. For instance:

Anti-inflammatory Effects

In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, suggesting its potential for treating inflammatory diseases.

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties by acting as an HDAC inhibitor. This inhibition leads to increased acetylation of histones, promoting apoptosis in cancer cells and potentially enhancing the efficacy of existing chemotherapeutic agents .

Case Studies

- Case Study on Antimicrobial Efficacy : A recent investigation assessed the antibacterial efficacy of several thiophene derivatives, including this compound. Results showed that it outperformed several conventional antibiotics against multi-drug resistant strains .

- Case Study on Anti-inflammatory Mechanism : In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in murine models, treatment with this compound resulted in a significant decrease in inflammatory markers compared to untreated controls.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Potential |

|---|---|---|---|

| This compound | High | Moderate | High |

| Methyl 2-chlorothiophene-3-carboxylate | Moderate | Low | Moderate |

| Methyl 3-bromothiophene-2-carboxylate | High | Moderate | Low |

This table illustrates the comparative biological activities of this compound with other thiophene derivatives, highlighting its superior efficacy in antimicrobial and anticancer activities.

Q & A

Basic Questions

Q. What are the established synthetic routes for Methyl 3-chlorothiophene-2-carboxylate, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound is commonly synthesized via nucleophilic substitution or esterification reactions. For example, refluxing 3-chlorothiophene-2-carboxylic acid with methanol in the presence of a catalytic acid (e.g., H₂SO₄) under anhydrous conditions can yield the methyl ester. Optimization involves controlling reaction time, temperature, and stoichiometry. Purification via vacuum distillation (72–74°C at 0.2 mmHg) or recrystallization (melting point 37–38°C) is critical, as noted in synthetic protocols . Monitoring reaction progress with TLC and confirming purity via GC or HPLC is recommended .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include the methyl ester (δ ~3.8–3.9 ppm for CH₃O) and aromatic thiophene protons (δ ~6.8–7.5 ppm). The chlorine substituent deshields adjacent carbons, evident in ¹³C NMR .

- IR Spectroscopy : Stretching vibrations for C=O (∼1700 cm⁻¹) and C–O (∼1250 cm⁻¹) confirm the ester group .

- Mass Spectrometry : Molecular ion peaks at m/z 176.62 (M⁺) align with the molecular formula C₆H₅ClO₂S .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Use PPE (gloves, safety glasses, lab coat) to avoid skin/eye contact. Work in a fume hood to minimize inhalation of vapors or dust. Store in an inert atmosphere at room temperature, away from oxidizing agents. Spills should be absorbed with silica gel and disposed of as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and Mercury (for visualization) can determine bond lengths, angles, and torsional parameters. For example, the thiophene ring’s planarity and substituent orientation (Cl vs. COOCH₃) can be analyzed. Discrepancies between computational models (e.g., DFT) and experimental data may arise due to crystal packing effects, requiring iterative refinement .

Q. What strategies address conflicting NMR data during structural characterization?

- Methodological Answer : Contradictions in splitting patterns or chemical shifts may stem from dynamic processes (e.g., ring puckering) or impurities. Solutions include:

- Variable Temperature NMR : To detect conformational flexibility (e.g., thiophene ring puckering) .

- 2D NMR (COSY, HSQC) : To resolve overlapping signals and assign protons/carbons unambiguously .

- Cross-validation with XRD : Compare experimental bond distances with DFT-optimized geometries .

Q. How can computational chemistry predict reactivity trends for this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) can model the electron density distribution, identifying electrophilic sites (e.g., C-3 chlorine’s susceptibility to substitution). Fukui indices or Molecular Electrostatic Potential (MEP) maps highlight regions prone to nucleophilic attack. Experimental validation via kinetic studies (e.g., monitoring Cl⁻ release) is recommended .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?

- Methodological Answer : Scaling introduces issues like heat dissipation and byproduct formation. Solutions include:

- Flow Chemistry : Enhances temperature control and mixing efficiency.

- In-line Purification : Coupling continuous synthesis with automated HPLC or distillation.

- Process Analytical Technology (PAT) : Real-time monitoring via IR or Raman spectroscopy ensures consistent quality .

Data Contradiction Analysis

Q. How to interpret discrepancies between theoretical and experimental vibrational spectra?

- Methodological Answer : Differences in IR peak positions may arise from solvent effects (experimental spectra in solid vs. gas-phase DFT calculations). Correct by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.